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Abstract

JZP-430 is a potent, highly selective, and irreversible inhibitor of the enzyme o/B-hydrolase
domain 6 (ABHD®6).[1][2] This technical guide provides a comprehensive overview of the
chemical structure, properties, and biological activity of JZP-430. It is intended for researchers
and professionals in drug development and related scientific fields. The document details the
mechanism of action of JZP-430, its physicochemical and pharmacological properties, and the
experimental protocols for its synthesis and evaluation. Visualizations of its chemical structure,
its role in signaling pathways, and a representative experimental workflow are also provided.

Chemical Structure and Properties

JZP-430, with the formal name N-cyclooctyl-N-methyl-carbamic acid, 4-(4-morpholinyl)-1,2,5-
thiadiazol-3-yl ester, is a small molecule inhibitor of ABHDG6.[1] Its development was part of an
optimization effort of 1,2,5-thiadiazole carbamates to achieve high potency and selectivity.[1]

Chemical Structure Diagram:
Caption: Chemical structure of JZP-430.

Table 1: Physicochemical Properties of JZP-430
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Property Value Source
Molecular Formula C16H26N403S [1]
Molecular Weight 354.47 g/mol [1]
CAS Number 1672691-74-5 [1]
Appearance Solid [2]
. DMSO: = 100 mg/mL (282.11
Solubility [2]
mM)

10% DMSO + 90% (20% SBE-
B-CD in Saline): = 2.5 mg/mL [2]
(7.05 mM)

10% DMSO + 90% Corn Oil: =

[2]
2.5 mg/mL (7.05 mM)

Powder: -20°C for 3 years; 4°C

for 2 years. In solvent: -80°C
Storage [2]

for 6 months; -20°C for 1

month.

Mechanism of Action and Signaling Pathway

JZP-430 is an irreversible inhibitor of ABHDG6. This enzyme is a serine hydrolase primarily
responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key
signaling molecule in the central nervous system.[1] By inhibiting ABHDG6, JZP-430 effectively
increases the levels of 2-AG, thereby potentiating endocannabinoid signaling.

The endocannabinoid system is a crucial modulator of synaptic function. 2-AG, synthesized
postsynaptically, acts as a retrograde messenger, binding to presynaptic cannabinoid receptors
(primarily CB1) to suppress neurotransmitter release. ABHDG6, located on the postsynaptic
membrane, terminates this signal by hydrolyzing 2-AG. Inhibition of ABHD6 by JZP-430 leads
to a sustained elevation of 2-AG levels, enhancing its signaling effects.

ABHDG6 Signaling Pathway Diagram:
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Caption: JZP-430 inhibits ABHDS6, increasing 2-AG levels and enhancing retrograde signaling.

Pharmacological Properties

JZP-430 is characterized by its high potency and selectivity for ABHDG6.

Table 2: Pharmacological Data for JZP-430
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. Assay
Parameter Value Species . Source
Conditions

Inhibition of
human ABHD6

IC50 (ABHD6) 44 nM Human ] [1][2]
expressed in

HEK?293 cells.

Assessed

against fatty acid
~230-fold g o

Selectivity selective over -
FAAH and LAL

amide hydrolase
(FAAH) and
lysosomal acid
lipase (LAL).

Experimental Protocols
Synthesis of JZP-430

A detailed synthesis protocol for JZP-430 is described in the primary literature.[1] The synthesis
involves a multi-step process culminating in the formation of the carbamate functional group on
the 1,2,5-thiadiazole core. Researchers should refer to the supporting information of the cited
publication for a comprehensive, step-by-step methodology.

In Vitro ABHDG Inhibition Assay

The potency of JZP-430 against human ABHD6 was determined using an in vitro assay with
lysates from HEK293 cells overexpressing the enzyme.[1]

Experimental Workflow for ABHD6 Inhibition Assay:
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Caption: Workflow for determining the IC50 of JZP-430 against ABHDG.

Detailed Methodology:
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e Cell Culture and Lysate Preparation: Human embryonic kidney (HEK293) cells are
transiently transfected to express human ABHDG6. After a suitable incubation period, the cells
are harvested and lysed to obtain a cell lysate containing the active enzyme.

e Inhibitor Pre-incubation: The cell lysates are pre-incubated with a range of concentrations of
JZP-430 (or vehicle control) for 30 minutes to allow for the inhibitor to bind to the enzyme.

o Substrate Addition and Reaction: The enzymatic reaction is initiated by the addition of the
ABHDS6 substrate, 1-arachidonoylglycerol (1-AG).

 Incubation: The reaction mixture is incubated for 90 minutes to allow for the enzymatic
conversion of 1-AG to glycerol and arachidonic acid.

» Detection: The amount of glycerol produced is quantified using a fluorescence-based
method.

o Data Analysis: The percentage of ABHDG6 inhibition is calculated for each concentration of
JZP-430 relative to the vehicle control. The IC50 value, the concentration of inhibitor
required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-
response curve.

Preclinical and Clinical Data

As of the latest available information, there are no published preclinical or clinical studies
specifically for JZP-430. This compound is primarily utilized as a research tool to investigate
the physiological and pathophysiological roles of ABHDG6.

Conclusion

JZP-430 is a valuable chemical probe for the study of ABHDG. Its high potency, selectivity, and
irreversible mechanism of action make it an excellent tool for elucidating the role of this enzyme
in the endocannabinoid system and other biological processes. Further research is warranted
to explore the therapeutic potential of inhibiting ABHD6 with compounds like JZP-430 in
various disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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